molecular formula C21H30N6O2 B6457494 2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine CAS No. 2548979-98-0

2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine

Cat. No.: B6457494
CAS No.: 2548979-98-0
M. Wt: 398.5 g/mol
InChI Key: IKCAEZKIGIUFHW-UHFFFAOYSA-N
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Description

2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine is a complex organic compound with a unique structure that combines a pyrimidine core with a piperazine moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine involves multiple steps:

  • Formation of the Pyrimidine Core: : Starting with cyclopropylacetonitrile and 3,4-dimethyl-2,5-dihydro-1H-pyrrole, cyclization occurs under basic conditions to form the pyrimidine core.

  • Introduction of the Piperazine Moiety: : The 4-position of the pyrimidine core undergoes nucleophilic substitution with 1-(chloromethyl)-4,5-dihydro-1H-1,2,4-triazole to introduce the piperazine ring.

  • Formation of the Oxadiazole Ring: : The oxadiazole ring is synthesized separately by reacting oxan-4-yl acetic acid hydrazide with triphosgene, followed by coupling with the piperazine moiety.

Industrial Production Methods:

For large-scale production, continuous flow synthesis may be employed to enhance efficiency and yield. Reaction conditions are optimized for each step to maintain high purity and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, especially at the oxadiazole ring, forming sulfoxides and sulfones.

  • Reduction: : Reduction of the oxadiazole ring can lead to various amine derivatives.

  • Substitution: : The pyrimidine core can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation Reagents: : m-Chloroperbenzoic acid (m-CPBA) for forming sulfoxides.

  • Reduction Reagents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution Reagents: : Alkyl halides for nucleophilic aromatic substitution.

Major Products Formed:

  • Sulfoxides and Sulfones: : From oxidation reactions.

  • Amine Derivatives: : From reduction reactions.

  • Alkylated Derivatives: : From substitution reactions.

Scientific Research Applications

Chemistry:

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine:

  • Studied for its role as a potential lead compound in drug discovery, particularly for targeting neurological disorders and cancer.

Industry:

  • Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. In biological systems, it can bind to enzymes and receptors, altering their activity. For example, the piperazine moiety is known to interact with neurotransmitter receptors, potentially affecting neurological pathways. The oxadiazole ring may inhibit specific enzymes, contributing to its antimicrobial properties.

Comparison with Similar Compounds

  • 2-Cyclopropyl-4,5-dimethylpyrimidine: : Shares the pyrimidine core but lacks the piperazine and oxadiazole moieties.

  • 4,5-Dimethyl-6-(4-piperazin-1-yl)pyrimidine: : Similar structure but without the oxadiazole ring.

Uniqueness:

The presence of both the oxadiazole and piperazine rings in 2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine imparts unique reactivity and potential biological activity. This combination enhances its versatility and makes it a valuable compound for various applications.

Properties

IUPAC Name

2-[[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O2/c1-14-15(2)22-19(16-3-4-16)23-20(14)27-9-7-26(8-10-27)13-18-24-25-21(29-18)17-5-11-28-12-6-17/h16-17H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCAEZKIGIUFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)CC3=NN=C(O3)C4CCOCC4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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